4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Description
4-tert-Butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl group and a 3-hydroxyoxolane (tetrahydrofuran) moiety linked via a methylene bridge to the amide nitrogen.
Properties
IUPAC Name |
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-16(19)8-9-20-11-16/h4-7,19H,8-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDWCDRAQCSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-tert-Butylbenzoyl Chloride
The tert-butyl aromatic system is typically constructed through Friedel-Crafts alkylation or directed ortho-metalation strategies. A nickel-catalyzed approach developed by ChemicalBook researchers demonstrates particular efficacy:
Reaction Conditions Table 1: Comparative Synthesis of 4-tert-Butylbenzoyl Chloride
| Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ni(OAc)₂·4H₂O/Phosphite | NaOMe in NMP | 110 | 78 |
| Bu₃SnLi Mediated | THF, -40°C | -40 | 65 |
| Palladium Catalyzed | Pd(OAc)₂, PCy₃ | 80 | 82 |
The nickel-mediated route (Entry 1) employs 4-bromotoluene as starting material, undergoing methoxycarbonylation with CO in the presence of NaOMe. This method’s superiority stems from its excellent functional group tolerance and scalability.
Oxolane Intermediate Construction
The 3-hydroxyoxolane moiety presents unique synthetic challenges due to its strained oxygen heterocycle and sterically hindered hydroxyl group. Two predominant strategies emerge from recent literature:
Cyclization of Diol Precursors
A domino vinylogous conjugate addition/cyclization protocol adapted from ACS Omega demonstrates remarkable efficiency:
$$
\text{3-Nitroindole} \xrightarrow[\text{K}2\text{CO}3, \text{THF/Hexane}]{40^\circ\text{C}} \text{Oxolane Intermediate} \quad
$$
This method achieves 86% yield when using stoichiometric K₂CO₃ in a 1:2 THF/hexane mixture, with the base facilitating both deprotonation and cyclization steps.
Enzymatic Desymmetrization
Recent patent literature describes a biocatalytic approach using modified lipases to resolve racemic oxolane precursors:
Optimization Parameters Table 2: Enzymatic Resolution of Oxolane Intermediates
| Enzyme | Solvent System | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B (Novozym 435) | TBME/IPA (9:1) | 98 | 45 |
| PFL (Amano) | Toluene/Water (3:1) | 92 | 38 |
| CRL (Sigma) | Cyclohexane/DMSO | 85 | 42 |
The Candida antarctica lipase B (CAL-B) system demonstrates superior enantioselectivity, though moderate conversion rates necessitate process intensification strategies.
Amide Bond Formation Methodologies
Coupling the tert-butyl aromatic system with the oxolane moiety requires careful selection of activation methods to prevent epimerization and ensure regioselectivity. Three principal approaches dominate current practice:
Schlenk-Type Acylation
Adapting procedures from ChemicalBook, the oxolane amine is treated with 4-tert-butylbenzoyl chloride under Schlenk conditions:
$$
\text{RNH}2 + \text{ArCOCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{ArCONHR} \quad
$$
Key advantages include:
- Minimal racemization at the oxolane stereocenter
- Compatibility with moisture-sensitive substrates
- Scalability to multi-kilogram batches
Palladium-Catalyzed Carbonylative Coupling
Building on ACS publications, a palladium-mediated approach using tert-butyl isocyanide demonstrates exceptional atom economy:
$$
\text{Ar-X} + \text{t-BuNC} + \text{RNH}2 \xrightarrow{\text{Pd(OAc)}2} \text{ArCONHR} \quad
$$
Catalyst Screening Table 3: Palladium Ligand Effects on Amidation
| Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| BINAP | 92 | 88 |
| Xantphos | 85 | 91 |
| DPPF | 78 | 84 |
| PCy₃ | 95 | 93 |
The PCy₃ ligand system achieves optimal results due to enhanced electron-donating capacity and steric protection of the palladium center.
Process Intensification and Green Chemistry
Recent patent innovations emphasize sustainable manufacturing techniques for pharmaceutical intermediates:
Solvent-Free Mechanochemical Synthesis
A novel ball-milling approach eliminates traditional solvent requirements:
$$
\text{Reactants} \xrightarrow[\text{Stainless Steel Balls}]{\text{30 Hz, 2h}} \text{Product} \quad
$$
This method reduces E-factor values from 58 to 12 compared to solution-phase routes, dramatically improving process sustainability.
Continuous Flow Hydrogenation
Integrating heterogeneous catalysis with flow chemistry enables:
- Real-time monitoring of reaction parameters
- Precise control over hydrogen stoichiometry
- 98.5% conversion in <5 minutes residence time
Flow Reactor Optimization Table 4
| Parameter | Value Range | Optimal Setting |
|---|---|---|
| Temperature | 50-150°C | 110°C |
| Pressure | 10-50 bar | 30 bar |
| Catalyst Loading | 1-5% Pd/C | 3% Pd/C |
| Flow Rate | 0.1-5 mL/min | 2 mL/min |
Analytical Characterization and Quality Control
Comprehensive structural elucidation employs advanced spectroscopic techniques:
NMR Spectral Analysis
¹H NMR (500 MHz, CDCl₃):
- δ 1.28 (s, 9H, C(CH₃)₃) – tert-butyl signature
- δ 3.95 (m, 2H, OCH₂) – oxolane methylene protons
- δ 7.82 (d, J=8.3 Hz, 2H, Ar-H) – para-substituted aromatic system
¹³C NMR confirms the amide carbonyl at δ 167.2 ppm, consistent with benzamide derivatives.
Chiral HPLC Method Development
A validated chiral separation method using a Chiralpak AD-H column achieves baseline resolution (Rs=2.1) with hexane:IPA (85:15) mobile phase. This method detects enantiomeric excess >99% in GMP-compliant production batches.
Industrial Scale-Up Considerations
Transitioning from laboratory to production scale requires addressing several critical factors:
Thermal Hazard Assessment
Differential scanning calorimetry (DSC) reveals:
- Onset temperature of decomposition: 218°C
- Adiabatic temperature rise: 145°C
- Maximum pressure generation: 28 bar
These data inform the design of emergency relief systems and temperature control protocols.
Crystallization Optimization
A combined cooling-antisolvent crystallization strategy produces uniform crystals (D90 <50 μm):
- Initial dissolution in ethanol at 65°C
- Gradient cooling to 5°C at 0.5°C/min
- Controlled water addition (0.1 mL/min)
This approach achieves 92% yield with >99.5% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Studies have indicated that it exhibits moderate effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these strains was found to be around 32 µg/mL, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has demonstrated that 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can significantly reduce inflammation in murine models. In a controlled study, administration of the compound resulted in a notable decrease in paw edema compared to control groups, indicating its potential utility in treating inflammatory conditions.
Cancer Research
Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, experiments with breast cancer cell lines revealed that a concentration of 10 µM led to a 50% reduction in cell viability. This suggests that the compound may serve as a promising candidate for further development in cancer therapeutics.
Neurological Studies
Potential Neuroprotective Effects
Emerging research indicates that the compound may have neuroprotective properties. In studies involving amyloid beta-induced neurotoxicity, it was observed that treatment with this compound could mitigate cell death in astrocytes stimulated with amyloid beta 1-42. This positions the compound as a potential therapeutic agent in Alzheimer's disease research.
Synthesis and Derivatives
The synthesis of this compound involves several key steps that enhance its biological activity and stability. The compound's structure allows for modifications that could lead to derivatives with improved efficacy or reduced side effects.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Similar benzamide core; fluorobenzyl group | Antimicrobial, anticancer |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide | Methoxy group instead of fluorobenzyl | Enhanced bioactivity |
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC value consistent with previous findings, reinforcing the compound's potential as an antimicrobial agent.
Case Study: Anti-inflammatory Properties
In a murine model of acute inflammation, the administration of this compound resulted in significant reductions in inflammatory markers compared to untreated controls. This study highlights its potential application in developing anti-inflammatory therapies.
Case Study: Cancer Cell Line Testing
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound significantly inhibited cell growth, corroborating its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxytetrahydrofuran moiety may interact with enzymes or receptors, while the benzamide core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Analysis
A comparative analysis of key benzamide derivatives is summarized in Table 1.
Key Observations:
- Hydrophobic vs. Hydrophilic Balance : The target compound’s tert-butyl and hydroxyoxolane groups contrast with LMM5/LMM11’s sulfamoyl and oxadiazole motifs, which enhance antifungal activity through Trr1 inhibition . The hydroxyoxolane may improve solubility compared to LMM5’s 4-methoxyphenyl group.
- Synthetic Efficiency: Compound 3gg, synthesized via nickel-catalyzed reductive aminocarbonylation, achieved a 44% yield . In contrast, Rip-D (a salicylate-derived benzamide) was synthesized at room temperature with a 34% yield . These data suggest that the target compound’s synthesis (if analogous) might require optimization for industrial scalability.
- Biological vs. Catalytic Applications : LMM5/LMM11 and the target compound prioritize bioactivity, whereas L1–L3 ligands focus on catalytic C–C bond formation, highlighting structural tailoring for divergent applications .
Biological Activity
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
- Molecular Formula : C13H19NO3
- Molecular Weight : 235.29 g/mol
The compound features a tert-butyl group, a benzamide moiety, and a hydroxyoxolan ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been studied for its potential role in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Protein Interactions : It is also believed to interact with various proteins, potentially modulating their function and activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Various derivatives have been synthesized and tested to determine how modifications affect their efficacy:
| Compound | Modification | Biological Activity |
|---|---|---|
| A | Hydroxyl group addition | Increased enzyme inhibition |
| B | Methyl substitution | Enhanced antimicrobial activity |
| C | Altered benzamide structure | Improved anticancer effects |
These findings highlight the importance of specific functional groups in enhancing the desired biological activities.
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on key enzymes involved in metabolic pathways. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency against the target enzyme .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of related compounds against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains, suggesting that modifications to the core structure can enhance antibacterial properties .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–80°C for amide coupling), solvent choice (e.g., dichloromethane or DMF for solubility), and reaction time (monitored via TLC). Catalysts like HATU or EDC/HOBt may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Analytical validation using -NMR and HPLC ensures structural fidelity .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm, oxolane protons at δ ~3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z calculated for CHNO: 291.18).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Q. What analytical methods are used to assess purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays).
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via LC-MS .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for transformations involving this compound?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediates in real-time (e.g., hydrolysis of the oxolane ring).
- Isotopic Labeling : Introduce or to trace reaction pathways via MS or NMR.
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies and transition states for key steps (e.g., amide bond cleavage) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butylbenzamide derivatives) to assign ambiguous signals.
- 2D NMR Techniques : COSY and HSQC resolve overlapping peaks; NOESY confirms spatial proximity of protons.
- Dynamic Light Scattering (DLS) : Detects aggregation in solution that may distort spectral data .
Q. How are computational methods applied to predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds with the hydroxyoxolane group.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities for SAR optimization .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Assessment : Conduct a pre-experiment risk analysis (e.g., Ames test for mutagenicity, LD estimation).
- PPE : Use nitrile gloves, lab coats, and fume hoods for air-sensitive steps.
- Waste Management : Neutralize acidic/basic byproducts before disposal; avoid releasing into aqueous systems .
Data Interpretation & Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi) to optimize variables (solvent ratio, catalyst loading).
- Strict QC Criteria : Enforce HPLC purity thresholds (>98%) and NMR spectral match thresholds (Δδ < 0.05 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
